2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide core substituted with chloro, nitro, and thiazolyl groups, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide is PPARγ . PPARγ is a type of protein that belongs to the nuclear receptor family of ligand-activated transcription factors . It plays a crucial role in regulating adipocyte differentiation, glucose homeostasis, and lipid metabolism .
Mode of Action
this compound interacts with its target, PPARγ, by acting as a potent, specific, irreversible, and high-affinity antagonist . This interaction results in changes in the transcriptional activity of PPARγ, thereby influencing the expression of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis .
Biochemical Pathways
The action of this compound on PPARγ affects several biochemical pathways. These include pathways related to lipid metabolism, adipocyte differentiation, and glucose homeostasis . The downstream effects of these pathway alterations can lead to changes in cellular processes such as lipid storage, insulin sensitivity, and energy balance .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on PPARγ . By inhibiting PPARγ, this compound can influence the expression of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis . This can result in changes in cellular processes such as lipid storage, insulin sensitivity, and energy balance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its interaction with PPARγ . Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of transport proteins, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving p-tolylthiourea and an appropriate halogenated intermediate. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of functionalized thiazole compounds.
Scientific Research Applications
2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Another benzamide derivative with similar structural features.
1-(thiazol-2-yl)pyrazoline: A thiazole-containing compound with antimicrobial properties.
Uniqueness
2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-2-4-11(5-3-10)15-9-25-17(19-15)20-16(22)13-8-12(21(23)24)6-7-14(13)18/h2-9H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYTXKQRLOOTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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